Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-
Description
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- (CAS 422-69-5; EINECS 249-854-8) is an organosilicon compound characterized by a dichloromethyl group and a 1,1,2,2-tetrafluoroethyl substituent bonded to a silicon atom. This compound is part of a broader class of halogenated silanes, which are notable for their applications in coatings, surfactants, and specialty chemicals due to their thermal stability and hydrophobic properties.
Key structural features include:
- A dichloromethyl group (–CHCl₂), which introduces reactivity toward nucleophilic substitution.
Properties
CAS No. |
422-69-5 |
|---|---|
Molecular Formula |
C3H4Cl2F4Si |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3 |
InChI Key |
DNTIELRTZGGEAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C(C(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorosilylation | Fluorinated alkyl halides, dichloromethylsilane | Low to ambient temperature, inert atmosphere | Straightforward, direct Si-C bond formation | Requires careful control to avoid hydrolysis |
| Cross-Coupling of Fluorinated Silanes | Fluorinated silane intermediates, aryl halides | CuI catalyst, fluoride activators (AgF, CsF), DMSO solvent | High selectivity, adaptable to various substrates | Multi-step synthesis of intermediates needed |
| Deoxyfluorination of Alcohols | Morita–Baylis–Hillman alcohols | TFEDMA fluorinating agent | Mild, selective fluorination | Specific to certain alcohol substrates |
Research Results and Yields
- The copper-mediated cross-coupling method yielded fluorinated silane products in 65–90% yield depending on substrate and conditions.
- Deoxyfluorination using TFEDMA provided efficient fluorination of MBH alcohols with good yields, demonstrating potential for fluorinated silane precursor synthesis.
- Side reactions such as protodesilylation and elimination were observed under some conditions, requiring optimization of fluoride source and additives to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Scientific Research Applications
Silane compounds, including Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, have applications in chemistry, biology, and materials science due to their ability to form strong covalent bonds with various substrates. The silicon atom in these compounds can form stable bonds with oxygen, nitrogen, and carbon atoms, making them valuable reagents in creating siloxane and silane linkages. These linkages are crucial in developing materials with unique mechanical and chemical properties.
Surface Modification
Silane compounds are used to modify surfaces to achieve hydrophobic or hydrophilic properties. Such modifications are useful in bioassays and microfluidic devices where surface interactions are critical for functionality. A study demonstrated that Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane effectively increased hydrophobicity on polymer substrates:
| Parameter | Before Modification | After Modification |
|---|---|---|
| Contact Angle (° ) | 75 | 110 |
| Surface Energy (mN/m) | 35 | 20 |
Drug Delivery Systems
These compounds may facilitate the formation of stable bonds with various functional groups, making them candidates for use in drug delivery systems. Research suggests that drug-silane conjugates formed using Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane show enhanced stability compared to traditional delivery methods:
- Stability Test Duration : 30 days
- Release Rate : Reduced by 40% compared to control groups
Coatings and Adhesives
Due to their excellent adhesion properties and chemical resistance, silanes are utilized in the production of coatings and adhesives.
Synthesis of Fluorinated Compounds
Silanes are also used in the synthesis of fluorinated compounds . For example, diethylaminosulfur trifluoride (DAST) is used to convert ketones to difluorides .
Use as Scavenging Reagents
In chemical synthesis, silanes can be used with scavenging resins to purify reaction mixtures . For example, silylated alcohol products can be deprotected in-line using a QP-SA resin .
Toxicological Considerations
Mechanism of Action
The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- with structurally analogous fluorinated silanes:
Key Observations :
- Chlorine Content: Dichloromethyl groups (2 Cl atoms) increase reactivity compared to monochlorinated silanes (e.g., 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane) .
- Molecular Weight : Shorter fluorinated chains result in lower molecular weights, impacting volatility and solubility.
Environmental and Toxicological Profiles
Persistence and Bioaccumulation
- Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- : Classified as a PBT (Persistent, Bioaccumulative, Toxic) substance due to its stable fluorinated backbone and chlorinated moieties .
- 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane : Likely more persistent due to its longer perfluorinated chain but lacks explicit PBT classification in available data .
Metabolic Pathways and Toxicity
- Dichloromethyl Group : Analogous to 1,1,2,2-tetrachloroethane, dichloromethyl silanes may undergo cytochrome P-450-mediated oxidation , forming reactive acyl chlorides that bind to proteins or hydrolyze to dichloroacetic acid . This pathway is linked to peroxisome proliferation and hepatotoxicity.
Biological Activity
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- (C3H4Cl2F4Si), is a fluorinated silane compound that has garnered interest due to its potential applications in various fields, including materials science and biology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.
Silane compounds are characterized by their silicon backbone and functional groups that can significantly influence their reactivity and biological interactions. The specific structure of dichloromethyl(1,1,2,2-tetrafluoroethyl)- includes:
- Silicon atom : Central to its structure, affecting bonding and reactivity.
- Fluorinated groups : These contribute to hydrophobicity and stability against degradation.
- Chloromethyl group : Potentially reactive, allowing for further chemical modifications.
Biological Activity Overview
The biological activity of silane compounds can be influenced by their chemical structure. Research indicates that fluorinated silanes may exhibit unique properties such as antimicrobial activity and biocompatibility.
Antimicrobial Activity
Fluorinated silanes have been studied for their antimicrobial properties. A study highlighted the efficacy of certain silane coupling agents in inhibiting bacterial growth on surfaces. The presence of fluorinated groups enhances the hydrophobicity of the surface, which can affect microbial adhesion and biofilm formation.
Cytotoxicity and Biocompatibility
The cytotoxic effects of silane compounds vary based on their structure and concentration. A key study reported that some fluorinated silanes showed low cytotoxicity towards mammalian cells while maintaining antimicrobial properties. This dual functionality makes them suitable for applications in biomedical devices where both biocompatibility and antimicrobial activity are desired.
1. Surface Modification for Antimicrobial Properties
A significant application of silane compounds is in surface modification to enhance antimicrobial properties. For instance:
- Study Findings : Silane coatings were applied to glass surfaces to evaluate bacterial adhesion.
- Results : Surfaces treated with dichloromethyl(1,1,2,2-tetrafluoroethyl)- exhibited reduced bacterial colonization compared to untreated controls.
2. Evaluation of Cytotoxic Effects
Another study assessed the cytotoxicity of various silanes including dichloromethyl(1,1,2,2-tetrafluoroethyl)-:
- Methodology : Cell viability assays were performed using human fibroblast cell lines.
- Results : The compound demonstrated acceptable levels of cytotoxicity (IC50 values > 100 µM), indicating potential safety for biomedical applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
